

Application Notes and Protocols for Fasnall Administration in MMTV-Neu Mouse Models

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Compound of Interest

Compound Name: *Fasnall*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **Fasnall**, a selective Fatty Acid Synthase (FASN) inhibitor, in Mouse Mammary Tumor Virus (MMTV)-Neu transgenic mouse models of HER2-positive breast cancer.

Introduction

The MMTV-Neu mouse model is a well-established transgenic model that spontaneously develops mammary tumors due to the overexpression of the unactivated neu (ErbB2/HER2) proto-oncogene.[1] This model closely mimics human HER2-positive breast cancer, making it an invaluable tool for preclinical evaluation of novel therapeutic agents.[2][3] Fatty Acid Synthase (FASN) is a key enzyme in de novo fatty acid synthesis and is frequently overexpressed in various cancers, including breast cancer, where it is associated with poor prognosis.[4][5][6] **Fasnall** is a potent and selective inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models of HER2-positive breast cancer.[7][8] These notes detail the administration of **Fasnall** in MMTV-Neu mice, providing quantitative data and experimental protocols to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering **Fasnall** to MMTV-Neu mice.

Treatment Group	Dosage & Schedule	Tumor Volume (Day 21, mm ³)	Median Survival (Days)	Statistical Significance (p-value)	Reference
Vehicle Control	DMSO/saline (1:1), i.p., twice weekly	628 ± 381	29	-	[7]
Fasnall	15 mg/kg, i.p., twice weekly	436 ± 218	63	p = 0.049 (survival)	[7]

Table 1: Efficacy of **Fasnall** Monotherapy in MMTV-Neu Mice

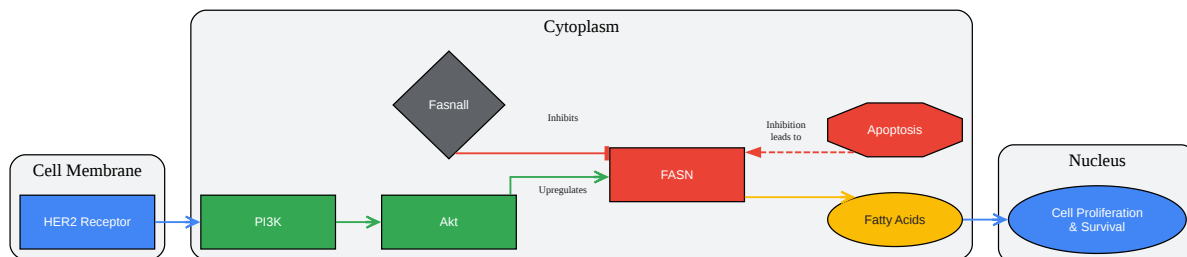
Treatment Group	Dosage & Schedule	Outcome	Statistical Significance (p-value)	Reference
Fasnall + Carboplatin	Fasnall: 15 mg/kg, i.p., twice weekly	Synergistic reduction in tumor volume	p = 0.014 (tumor volume)	[7]

Table 2: Efficacy of **Fasnall** and Carboplatin Combination Therapy in MMTV-Neu Mice

Signaling Pathways and Experimental Workflows

HER2-Neu Signaling and FASN Inhibition

The diagram below illustrates the signaling pathway in HER2-positive breast cancer and the mechanism of action for **Fasnall**. Overexpression of HER2 leads to the activation of downstream pathways, including PI3K/Akt, which upregulates FASN expression.[9] FASN is crucial for producing fatty acids required for rapid cell proliferation and survival. **Fasnall** selectively inhibits FASN, leading to a depletion of necessary lipids, an increase in pro-apoptotic ceramides, and ultimately, apoptosis of the cancer cells.[4][7]

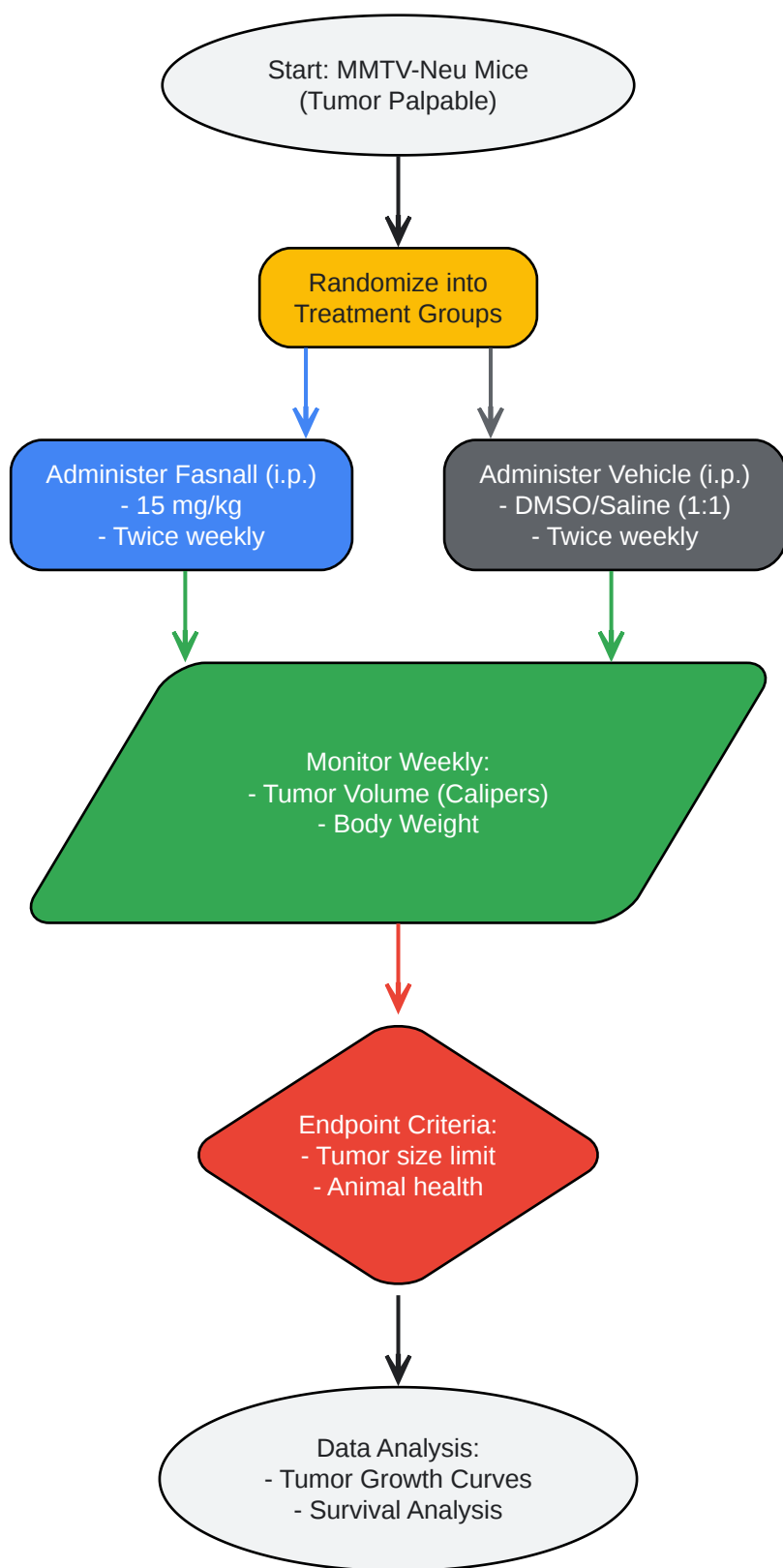


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Caption: HER2 signaling upregulates FASN, which **Fasnall** inhibits, leading to apoptosis.

Experimental Workflow for Fasnall Administration

The following diagram outlines the typical experimental workflow for evaluating the efficacy of **Fasnall** in the MMTV-Neu mouse model.



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Caption: Workflow for **Fasnall** efficacy studies in MMTV-Neu mice.

Experimental Protocols

Protocol 1: Preparation of Fasnall for In Vivo Administration

Materials:

- **Fasnall** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation (e.g., 10 mg/mL):
 - Aseptically weigh the required amount of **Fasnall** powder.
 - Dissolve the **Fasnall** powder in sterile DMSO to create a stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of **Fasnall** in 1 mL of DMSO.
 - Vortex or gently warm the solution if necessary to ensure complete dissolution.
- Working Solution Preparation (for a 15 mg/kg dose):
 - The final injection vehicle is a 1:1 mixture of DMSO and saline.^[7]
 - Calculate the required volume of the stock solution based on the mouse's body weight and the desired final injection volume (typically 100-200 µL for intraperitoneal injection).
 - Example Calculation for a 20g mouse:
 - Dose: 15 mg/kg = 0.015 mg/g

- Required **Fasnall**: $0.015 \text{ mg/g} \times 20 \text{ g} = 0.3 \text{ mg}$
- Volume of 10 mg/mL stock: $0.3 \text{ mg} / 10 \text{ mg/mL} = 0.03 \text{ mL}$ (30 μL)
- In a sterile microcentrifuge tube, mix the calculated volume of the **Fasnall** stock solution with an equal volume of sterile saline. For the example above, mix 30 μL of the **Fasnall** stock with 30 μL of saline for a final injection volume of 60 μL .
- Prepare the working solution fresh on the day of injection.

Protocol 2: Administration of Fasnall to MMTV-Neu Mice

Animal Model:

- Female MMTV-Neu transgenic mice (e.g., FVB/N-Tg(MMTVneu)202Mul/J).[\[1\]](#)[\[10\]](#)
- Tumors typically become palpable around 4-5 months of age.[\[3\]](#)

Procedure:

- Tumor Monitoring:
 - Begin palpating female MMTV-Neu mice for mammary tumors starting at approximately 16 weeks of age.
 - Once a tumor becomes palpable, measure its dimensions (length and width) using electronic calipers.
 - Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation and Dosing:
 - Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
 - Weigh each mouse to calculate the precise injection volume.
 - Administer **Fasnall** (15 mg/kg) or the vehicle control (DMSO/saline 1:1) via intraperitoneal (i.p.) injection.[\[7\]](#)

- Repeat the injections twice weekly.[\[7\]](#)
- Monitoring and Endpoints:
 - Measure tumor volume and body weight at least once a week.[\[7\]](#)
 - Monitor the animals for any signs of toxicity or adverse effects. **Fasnall** has been reported to be well-tolerated with no significant weight loss.[\[7\]](#)
 - Establish clear endpoint criteria for euthanasia, such as tumor volume exceeding a certain limit (e.g., 1500-2000 mm³) or signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3: Fasnall and Carboplatin Combination Therapy

Procedure:

- Follow the procedures outlined in Protocol 2 for animal monitoring and **Fasnall** administration.
- Administer carboplatin at a clinically relevant dose and schedule. While the exact dose for the MMTV-Neu study is not specified in the primary reference, doses in other murine cancer models can be a starting point for optimization.
- The administration of carboplatin can be timed to coincide with **Fasnall** injections.
- Monitor tumor volume, body weight, and animal health as described previously. The combination of **Fasnall** and carboplatin has been shown to synergistically reduce tumor volume.[\[7\]](#)

Conclusion

Fasnall demonstrates significant anti-tumor efficacy in the MMTV-Neu mouse model of HER2-positive breast cancer, both as a monotherapy and in combination with carboplatin. The provided protocols and data serve as a valuable resource for researchers investigating FASN inhibition as a therapeutic strategy for this aggressive breast cancer subtype. Adherence to

these detailed methodologies will facilitate the design and execution of robust preclinical studies.

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